

AZD2858 versus SB-216763: A Comparative Analysis

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Compound of Interest

Compound Name: AZD2858
Cat. No.: B15541572

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two widely utilized Glycogen Synthase Kinase-3 (GSK-3) inhibitors: **AZD2858** and SB-216763. This analysis focuses on their biochemical potency, selectivity, and mechanism of action, supported by experimental data to aid in the selection of the most appropriate compound for specific research applications.

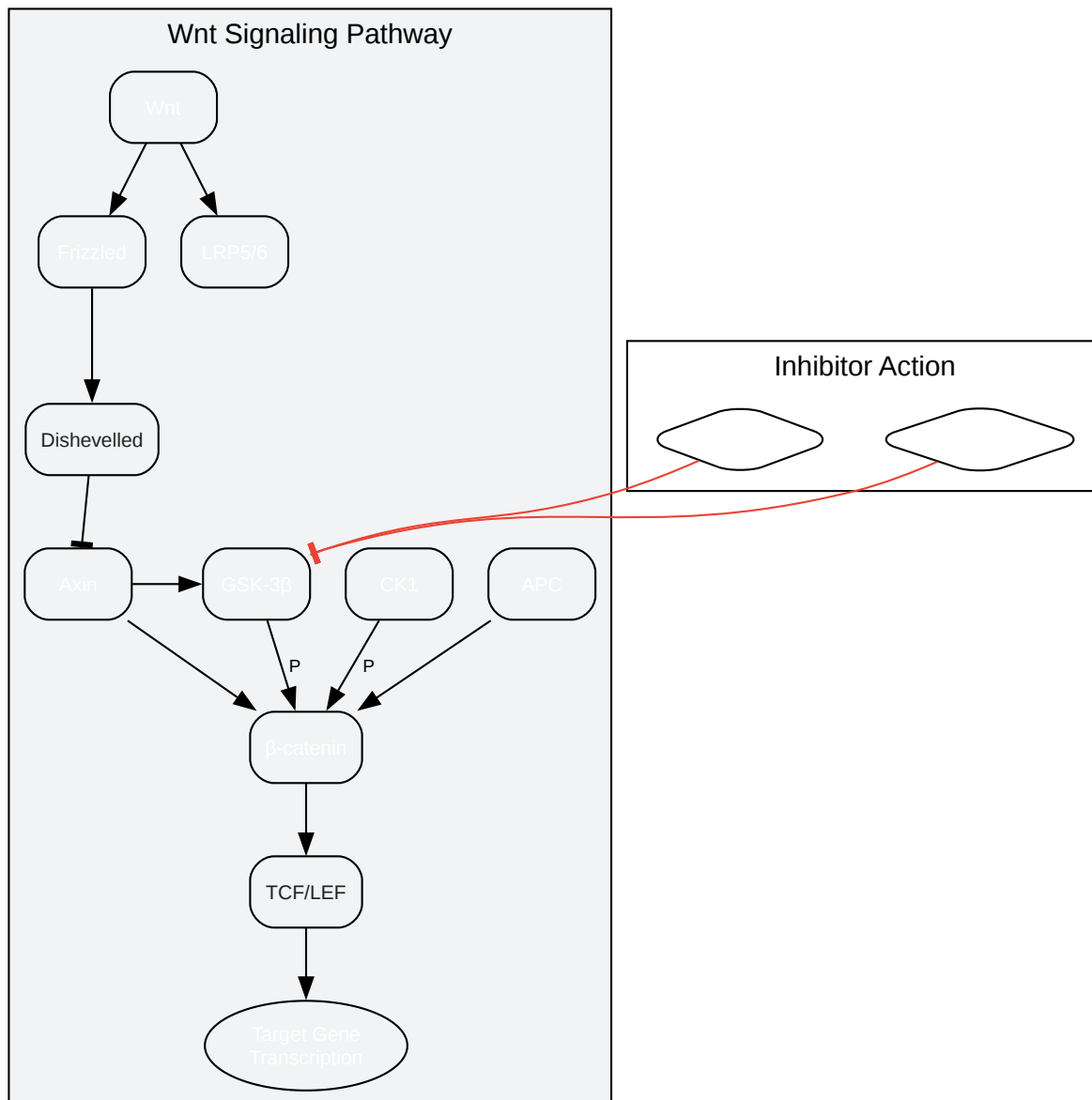
Quantitative Data Summary

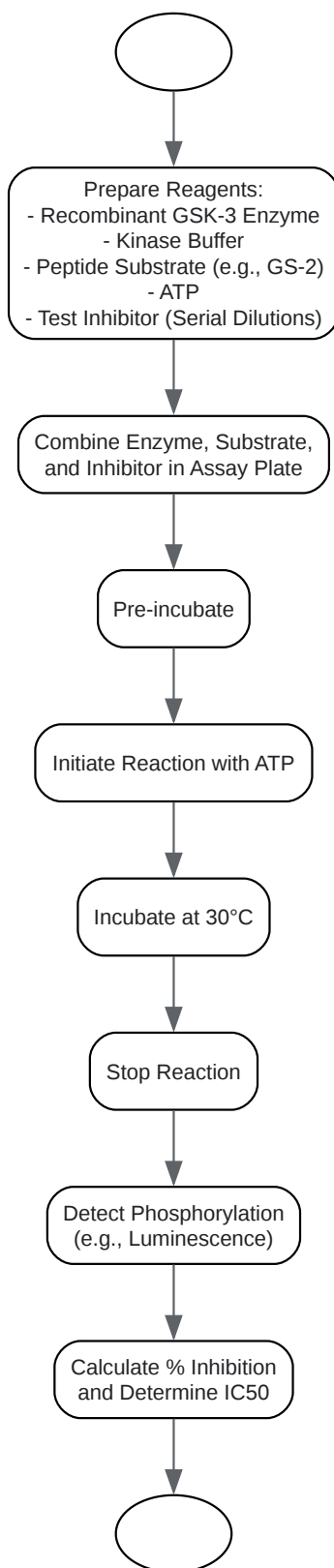
The following table summarizes the key inhibitory concentrations (IC₅₀) and binding affinities (K_i) of **AZD2858** and SB-216763 against GSK-3 isoforms and other kinases, providing a clear comparison of their potency and selectivity.

Compound	Target	IC ₅₀	K _i	Cellular IC ₅₀ (Tau Phosphorylation)
AZD2858	GSK-3α	0.9 nM[1][2][3][4]	-	76 nM[2][4][5]
GSK-3β	5 nM[1][2][3][4][6]	4.9 nM[5][6]		
SB-216763	GSK-3α	34.3 nM[7]	9.10 nM	-
GSK-3β	34.3 nM[7]	-		

Mechanism of Action and Signaling Pathway

Both **AZD2858** and SB-216763 are potent, ATP-competitive inhibitors of GSK-3.[6] GSK-3 is a constitutively active serine/threonine kinase that is a key negative regulator in the canonical Wnt/ β -catenin signaling pathway.[3][6] In the absence of a Wnt signal, GSK-3 phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by compounds like **AZD2858** or SB-216763 prevents the phosphorylation of β -catenin.[5] This leads to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.[3][8] This activation of Wnt signaling is a primary downstream effect of treatment with either inhibitor.[9][10]





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